1,000-Fold Affinity and Potency Improvement: N-Methylated Compstatin Analog vs. Parent Compstatin
The N-methylated compstatin analog Ac-I[CVW(Me)QDW-Sar-AHRC](NMe)I-NH₂ demonstrates a 1,000-fold increase in both potency and binding affinity compared to the original compstatin peptide. This represents one of the most substantial improvements documented within the compstatin family, achieved through backbone N-methylation scanning and amino acid substitutions at position 13 [1].
| Evidence Dimension | C3b binding affinity (Kᴅ) and complement inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Kᴅ = 2.3 nM; IC₅₀ = 62 nM |
| Comparator Or Baseline | Original compstatin peptide: Kᴅ ≈ 2.3 μM (2,300 nM); IC₅₀ ≈ 62 μM (62,000 nM) in equivalent assay |
| Quantified Difference | 1,000-fold improvement in both Kᴅ (2,300 nM → 2.3 nM) and IC₅₀ (62,000 nM → 62 nM) |
| Conditions | Surface plasmon resonance (SPR) for Kᴅ determination; complement activation assay for IC₅₀ |
Why This Matters
This order-of-magnitude improvement enables the use of substantially lower compound concentrations in experimental or therapeutic settings, reducing material costs and minimizing potential off-target effects associated with high peptide concentrations.
- [1] Qu, H., Magotti, P., Ricklin, D., Wu, E.L., Kourtzelis, I., Wu, Y.Q., Kaznessis, Y.N., & Lambris, J.D. (2011). Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency. Molecular Immunology, 48(4), 481-489. View Source
